molecular formula C8H9FN2 B13534722 1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine

1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine

Cat. No.: B13534722
M. Wt: 152.17 g/mol
InChI Key: GSXOGWZLHYWHGG-UHFFFAOYSA-N
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Description

This compound is recognized as a key building block in medicinal chemistry due to its rigid cyclopropane ring and the electron-withdrawing fluorine substituent, which enhance metabolic stability and binding affinity in drug candidates. However, its hydrochloride salt (Ref: 10-F717400) has been discontinued by CymitQuimica .

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

1-(6-fluoropyridin-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H9FN2/c9-7-2-1-6(5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2

InChI Key

GSXOGWZLHYWHGG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine derivative followed by amination. The reaction conditions often require specific catalysts and reagents to achieve the desired product with high purity . Industrial production methods may involve bulk synthesis techniques, ensuring scalability and cost-effectiveness .

Chemical Reactions Analysis

1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Pyridine Rings

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP Key Substituents Notable Properties/Applications References
1-(6-Fluoropyridin-3-yl)cyclopropan-1-amine (hydrochloride) - C₈H₈FN₂•HCl 151.16 (free base) ~1.2* 6-F-pyridin-3-yl, cyclopropanamine Discontinued; used in drug discovery
1-(6-Chloropyridin-2-yl)cyclopropan-1-amine 1060811-69-9 C₈H₉ClN₂ 169.0 1.48 6-Cl-pyridin-2-yl, cyclopropanamine Higher lipophilicity; lab use
1-(6-Bromopyridin-2-yl)cyclopropan-1-amine - C₈H₉BrN₂ 213.08 ~1.6* 6-Br-pyridin-2-yl, cyclopropanamine Potential bromine-mediated cross-coupling utility
1-(6-Fluoropyridin-3-yl)ethan-1-amine 905587-45-3 C₇H₉FN₂ 140.16 ~0.9* 6-F-pyridin-3-yl, ethanamine Flexible backbone; intermediate

*Estimated based on substituent contributions.

Key Observations :

  • Halogen Effects : Fluorine reduces molecular weight and lipophilicity (logP ~1.2) compared to chlorine (logP 1.48) and bromine (logP ~1.6). This impacts solubility and membrane permeability .
  • Positional Isomerism : Pyridin-3-yl vs. pyridin-2-yl substitution alters electronic distribution. For example, 6-Cl-pyridin-2-yl (CAS 1060811-69-9) may exhibit different hydrogen-bonding interactions in target proteins .

Cyclopropanamine Derivatives with Aromatic Substituents

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP Key Substituents Applications References
1-(3-Chlorophenyl)cyclopropan-1-amine - C₉H₁₀ClN 167.64 ~2.1* 3-Cl-phenyl, cyclopropanamine Intermediate in agrochemicals
1-(4-Chloro-3-nitrophenyl)cyclopropan-1-amine 900505-08-0 C₉H₉ClN₂O₂ 212.64 ~1.8* 4-Cl-3-NO₂-phenyl, cyclopropanamine High reactivity for nitro-group transformations
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride - C₉H₁₁ClFN 187.64 ~1.5* 2-F-phenyl, cyclopropanamine (HCl salt) Improved solubility via HCl salt

Key Observations :

  • Aromatic Substitution : Chlorine at the 3-position (C₉H₁₀ClN) increases logP (~2.1) compared to fluorine (logP ~1.5 in 2-F-phenyl), affecting bioavailability .
  • Nitro Groups : The 4-chloro-3-nitrophenyl derivative (CAS 900505-08-0) is highly reactive, enabling further functionalization in synthesis .

Specialized Cyclopropanamine Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP Key Features Applications References
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine 113715-22-3 C₄H₆F₃N 125.09 ~1.0* Chiral trifluoromethyl group Enantioselective synthesis; fluorinated drugs
1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride 35501-83-8 C₄H₆F₃N•HCl 161.56 ~0.8* Strong electron-withdrawing CF₃ group Enhances metabolic stability

Key Observations :

  • Trifluoromethyl Groups : These derivatives exhibit enhanced metabolic stability and electronegativity, making them valuable in CNS drug candidates .
  • Chirality : The (1R,2R)-configuration (CAS 113715-22-3) is critical for enantioselective interactions in receptor binding .

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